molecular formula C42H66N4O7 B11563052 4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)

4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)

Cat. No.: B11563052
M. Wt: 739.0 g/mol
InChI Key: MUELZPWZWOGUGE-UHFFFAOYSA-N
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Description

N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE is a complex organic compound characterized by its multiple functional groups, including hydrazide and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE typically involves multiple steps:

    Formation of Dodecanoyl Hydrazide: Dodecanoic acid is reacted with hydrazine hydrate under reflux conditions to form dodecanoyl hydrazide.

    Etherification: The phenoxy group is introduced through an etherification reaction involving 4-hydroxybenzoic acid and ethylene glycol derivatives.

    Coupling Reaction: The dodecanoyl hydrazide is coupled with the etherified phenoxy compound using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve scalability.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydrazide groups can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a drug candidate due to its hydrazide functionality, which is known for its biological activity.

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazide groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The ether linkages may also facilitate interactions with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-DODECANOYLHYDRAZINECARBONYL: A simpler analog with similar hydrazide functionality.

    4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE: A compound with similar ether linkages but different hydrazide positioning.

Uniqueness

N’-DODECANOYL-4-(2-{2-[4-(N’-DODECANOYLHYDRAZINECARBONYL)PHENOXY]ETHOXY}ETHOXY)BENZOHYDRAZIDE is unique due to its combination of hydrazide and ether functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C42H66N4O7

Molecular Weight

739.0 g/mol

IUPAC Name

N'-dodecanoyl-4-[2-[2-[4-[(dodecanoylamino)carbamoyl]phenoxy]ethoxy]ethoxy]benzohydrazide

InChI

InChI=1S/C42H66N4O7/c1-3-5-7-9-11-13-15-17-19-21-39(47)43-45-41(49)35-23-27-37(28-24-35)52-33-31-51-32-34-53-38-29-25-36(26-30-38)42(50)46-44-40(48)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)

InChI Key

MUELZPWZWOGUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(=O)NNC(=O)CCCCCCCCCCC

Origin of Product

United States

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